molecular formula C17H15F2N3O2S B2489161 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034511-60-7

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2489161
CAS No.: 2034511-60-7
M. Wt: 363.38
InChI Key: MEFFRWOXMOHUMY-UHFFFAOYSA-N
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Description

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a combination of difluoromethylthio, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the formation of the difluoromethylthio group through radical trifluoromethylation reactions . The furan and pyrazole moieties are introduced through specific condensation reactions involving furan derivatives and pyrazole precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanic acids, while nucleophilic substitution can introduce various functional groups onto the benzamide moiety .

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan and pyrazole moieties can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((trifluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 2-((difluoromethyl)thio)-N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Uniqueness

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the difluoromethylthio group, which can enhance its chemical stability and bioactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S/c18-17(19)25-15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-24-14/h1-6,9-11,17H,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFFRWOXMOHUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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